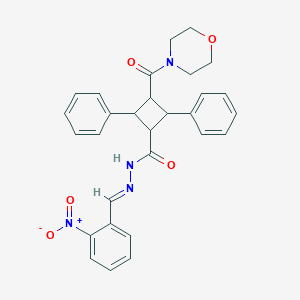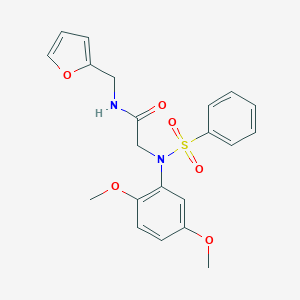
N~2~-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cambridge ID 6077134 is a chemical compound available through ChemBridge, a company specializing in the provision of chemical compounds for research and development . This compound is used in various scientific research applications due to its unique chemical properties.
Chemical Reactions Analysis
Cambridge ID 6077134 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions typically involve the replacement of one functional group with another, using reagents such as halogens or alkylating agents.
Scientific Research Applications
Cambridge ID 6077134 has a wide range of scientific research applications. It is used in chemistry for the synthesis of new compounds and in biology for studying biochemical pathways. In medicine, it may be used in drug discovery and development, particularly in the identification of new therapeutic targets. Additionally, this compound has industrial applications, including the development of new materials and the improvement of existing processes .
Mechanism of Action
The mechanism of action of Cambridge ID 6077134 involves its interaction with specific molecular targets and pathways. Understanding the mechanism of action is crucial for determining the compound’s efficacy and safety in various applications. Computational methods, such as those provided by MAVEN, can help elucidate the mechanism of action by predicting direct drug targets and understanding modulated downstream pathways or signaling proteins .
Comparison with Similar Compounds
Cambridge ID 6077134 can be compared with other similar compounds available through ChemBridge. These compounds may have similar chemical structures or functional groups, but Cambridge ID 6077134 may exhibit unique properties that make it particularly useful for specific applications. Similar compounds can be identified through structure and ID searches on platforms like ChemBridge’s online search and order site .
Properties
Molecular Formula |
C21H22N2O6S |
|---|---|
Molecular Weight |
430.5g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H22N2O6S/c1-27-16-10-11-20(28-2)19(13-16)23(30(25,26)18-8-4-3-5-9-18)15-21(24)22-14-17-7-6-12-29-17/h3-13H,14-15H2,1-2H3,(H,22,24) |
InChI Key |
LALNSEDAAQMSGX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE](/img/structure/B387289.png)
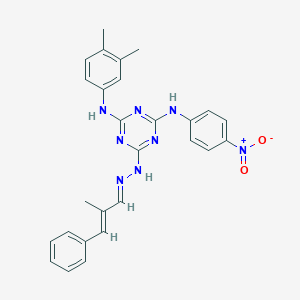
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B387295.png)
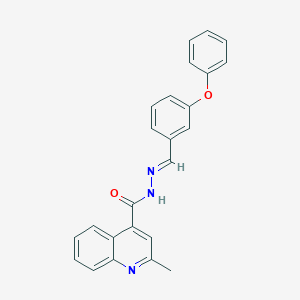

![N-(2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethylphenyl)benzenesulfonamide](/img/structure/B387299.png)
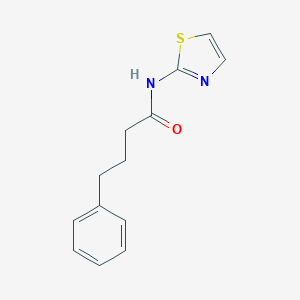
![N-(4-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide](/img/structure/B387301.png)

![N-[(E)-(4-bromophenyl)methylideneamino]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B387304.png)
![N-[(E)-[(Z)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-2-methylquinoline-3-carboxamide](/img/structure/B387305.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-(2,3-dimethoxybenzylidene)butanohydrazide](/img/structure/B387308.png)
![(1S,2S,3aR)-7-chloro-1-(4-methylbenzoyl)-2-(3-nitrophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B387310.png)
